2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
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Overview
Description
2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry.
Mechanism of Action
Target of Action
The compound, 2-chloro-N’-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide, is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines have been reported to interact with a broad spectrum of targets, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
Pyrazolo[3,4-d]pyrimidine derivatives are known to inhibit the activity of their targets by binding to their active sites . This binding can disrupt the normal functioning of these proteins, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. For instance, if the compound targets tyrosine kinases, it could affect pathways related to cell growth and differentiation . If it targets dihydrofolate reductase, it could affect the folate metabolism pathway . The exact pathways affected by this specific compound would require further investigation.
Pharmacokinetics
It’s worth noting that all the potent compounds from a series of pyrrolo[2,3-d]pyrimidine derivatives have a clogp value less than 4 and molecular weight less than 400 , which are favorable properties for drug-likeness and could potentially impact the compound’s bioavailability.
Result of Action
The result of the compound’s action would depend on its specific targets and the cells in which these targets are expressed. For instance, if the compound targets proteins involved in cell proliferation, it could potentially inhibit cell growth . The exact molecular and cellular effects of this compound would require further investigation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
For research on 2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide include further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential as a therapeutic agent in clinical trials. Additionally, research could focus on developing new derivatives of the compound with improved solubility and reduced toxicity.
Synthesis Methods
The synthesis of 2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide can be achieved through a multi-step process. The first step involves the reaction of 3-chloroaniline with 2,4-dichloro-5-nitropyrimidine to produce 3-chloro-2-(2,4-dichloro-5-nitropyrimidin-1-yl)aniline. The second step involves the reaction of the intermediate product with 1-(3-chlorophenyl)hydrazine to produce 2-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-3-chloroaniline. The final step involves the reaction of the intermediate product with benzoyl chloride to produce this compound.
Scientific Research Applications
2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide has been extensively studied for its potential applications in medicine and biochemistry. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. Additionally, it has shown promise as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
2-chloro-N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N6O/c19-11-4-3-5-12(8-11)26-17-14(9-23-26)16(21-10-22-17)24-25-18(27)13-6-1-2-7-15(13)20/h1-10H,(H,25,27)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNYWTDFLBSADC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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